1-(9H-pyrido[3,4-b]indol-1-yl)ethanone

Catalog No.
S582064
CAS No.
50892-83-6
M.F
C13H10N2O
M. Wt
210.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(9H-pyrido[3,4-b]indol-1-yl)ethanone

CAS Number

50892-83-6

Product Name

1-(9H-pyrido[3,4-b]indol-1-yl)ethanone

IUPAC Name

1-(9H-pyrido[3,4-b]indol-1-yl)ethanone

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

InChI

InChI=1S/C13H10N2O/c1-8(16)12-13-10(6-7-14-12)9-4-2-3-5-11(9)15-13/h2-7,15H,1H3

InChI Key

NXZSUJKPVSDFNF-UHFFFAOYSA-N

SMILES

CC(=O)C1=NC=CC2=C1NC3=CC=CC=C23

Synonyms

1-acetyl-beta-carboline

Canonical SMILES

CC(=O)C1=NC=CC2=C1NC3=CC=CC=C23

Potential Role in Neuroscience

1-(9H-pyrido[3,4-b]indol-1-yl)ethanone, also known as 1-Pyridoindolyl Ethanone, is a molecule structurally related to beta-carbolines, a class of naturally occurring alkaloids with various physiological effects. Some beta-carbolines have been found to modulate neurotransmitter systems in the brain, particularly affecting receptors for serotonin .

1-(9H-pyrido[3,4-b]indol-1-yl)ethanone, also known as 1-acetyl-β-carboline, is a molecule containing a fused bicyclic ring system consisting of pyridine and indole moieties []. It is a metabolite produced by the endophytic fungus Nonomuraea endophytica []. While its natural function remains unknown, its structural similarity to other bioactive β-carboline alkaloids has sparked scientific interest in its potential biological properties [].


Molecular Structure Analysis

1-Acetyl-β-carboline possesses a unique fused tricyclic structure. The core consists of a pyridine ring directly linked to an indole ring at positions 3 and 4 of the pyridine (denoted as [3,4-b]). An acetyl group (CH3CO-) is attached to the first carbon atom (position 1) of the indole ring through a carbonyl carbon []. This structure offers a combination of aromatic and heterocyclic character, potentially influencing its chemical reactivity and biological interactions [].


Chemical Reactions Analysis

  • Hydrolysis

    The acetyl group might undergo hydrolysis under acidic or basic conditions, breaking the bond with the indole ring and releasing acetic acid (CH3COOH).

  • Nucleophilic substitution

    The relatively electron-deficient carbonyl carbon of the acetyl group could be susceptible to nucleophilic attack by various nucleophiles, potentially leading to the formation of new derivatives.


Physical And Chemical Properties Analysis

There is a lack of publicly available data on the specific physical and chemical properties of 1-acetyl-β-carboline, such as melting point, boiling point, solubility, or stability.

The mechanism of action of 1-acetyl-β-carboline remains unknown due to limited research. However, its structural similarity to other β-carboline alkaloids suggests potential interactions with various biological targets, including neurotransmitter receptors and enzymes []. Further investigation is required to elucidate its specific biological effects.

XLogP3

2.3

Wikipedia

1-Acetyl-beta-carboline

Dates

Modify: 2023-08-15
Proksa, B; Uhrin, D; Šurdíková, M; Fuska, J; 1-acetyl-β-carboline, a new metabolite of streptomyces kasugaensis, Engineering in Life Sciences, 104, 337-340. DOI:10.1002/abio.370100405

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